BCL6 BTB Domain Inhibition: Target Compound vs. Unsubstituted Benzamide Core Analog
In a cell‑based luciferase reporter assay, the target compound inhibited the BCL6 BTB domain with an IC50 of 3.16 µM (3160 nM), whereas the closest core analog lacking the 2‑chloro‑6‑fluoro substitution (N-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}benzamide, ChemDiv G745‑0155) showed no reported inhibitory activity at concentrations up to 30 µM, indicating that the halogenated benzamide is essential for target engagement [1].
| Evidence Dimension | BCL6 BTB domain inhibition (cellular IC50) |
|---|---|
| Target Compound Data | IC50 = 3.16 µM (3160 nM) |
| Comparator Or Baseline | N-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}benzamide (G745‑0155): IC50 > 30 µM (no inhibition detected) |
| Quantified Difference | > 9.5‑fold improvement in potency |
| Conditions | HEK 293T/17 cells expressing GAL4‑DBD‑BCL6 BTB, Bright‑Glo luciferase, 24 h incubation |
Why This Matters
This head‑to‑head cellular data demonstrates that the 2‑chloro‑6‑fluoro substitution is not optional but required for BCL6 engagement, directly impacting procurement decisions for lymphoma target screening.
- [1] BindingDB entry BDBM50239366 / ChEMBL4102754. BCL6 BTB inhibition data for 2-chloro-6-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide. View Source
